4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
Description
Molecular Identity and Nomenclature
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine possesses a well-defined molecular identity characterized by its systematic nomenclature and precise structural parameters. The compound bears the Chemical Abstracts Service registry number 886366-25-2 and maintains a molecular formula of C₁₀H₁₄BrN₃O, corresponding to a molecular weight of 272.14 daltons. The systematic name accurately reflects the compound's structural composition, indicating the presence of a brominated pyridine ring attached at the 2-position to a morpholine ring that bears methyl substituents at the 2 and 6 positions. Alternative nomenclature includes the designation 4-(5-bromo-pyrimidin-2-yl)-2,6-dimethyl-morpholine, which appears in various chemical databases and research publications.
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC1OC(C)CN(C2=NC=C(Br)C=N2)C1, which precisely defines the connectivity between atoms and provides a standardized method for computational analysis. This molecular architecture demonstrates a sophisticated arrangement where the morpholine oxygen and nitrogen atoms are positioned to create optimal pharmacophoric properties. The presence of the bromine atom at the 5-position of the pyridine ring introduces significant electronic effects that influence both the compound's reactivity profile and its potential biological activity.
Historical Development and Research Context
The development of this compound emerges from the broader historical context of morpholine derivative research, which has evolved significantly since morpholine's initial discovery and characterization. The naming of morpholine itself is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, though this misconception led to the establishment of a nomenclature system that persists today. The systematic exploration of morpholine derivatives gained momentum throughout the twentieth century as researchers recognized the unique pharmacological properties conferred by the morpholine scaffold's balanced lipophilic-hydrophilic profile and its ability to enhance blood-brain barrier penetration.
The specific development of brominated pyridine-morpholine conjugates represents a more recent advancement in heterocyclic chemistry, driven by the recognition that halogenated aromatic systems provide enhanced binding affinity and selectivity for biological targets. Research into compounds similar to this compound has been particularly influenced by the success of morpholine-containing pharmaceuticals such as doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant, which demonstrated the clinical viability of morpholine-based therapeutic agents across various central nervous system indications. The incorporation of brominated pyridine moieties into morpholine structures reflects the modern pharmaceutical industry's systematic approach to optimizing drug-target interactions through precise structural modifications.
Contemporary research context surrounding this compound has been shaped by advances in kinase biology and the recognition that morpholine-containing structures can serve as effective kinase inhibitors. The compound's design reflects current understanding of structure-activity relationships in kinase inhibition, where the morpholine ring provides optimal spatial orientation for key pharmacophoric elements while the brominated pyridine contributes to binding specificity. This development timeline illustrates the convergence of traditional heterocyclic chemistry with modern computational drug design approaches.
Position within Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing the sophisticated integration of two fundamentally important nitrogen-containing ring systems. Heterocyclic compounds, characterized by having atoms of at least two different elements as members of their rings, constitute more than half of all known chemical compounds and form the backbone of 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This compound exemplifies the strategic combination of six-membered heterocycles, specifically merging the electron-deficient pyridine system with the electron-rich morpholine framework.
The morpholine component of this molecule belongs to the category of saturated six-membered heterocycles that contain both nitrogen and oxygen atoms in a 1,4-relationship. This structural arrangement places morpholine within the broader classification of oxazinanes according to systematic nomenclature, though the trivial name morpholine remains widely accepted in both academic and industrial contexts. The presence of methyl substituents at the 2 and 6 positions introduces additional complexity to the morpholine ring system, creating a chiral environment that can influence both the compound's conformational preferences and its biological activity profile.
The pyridine moiety represents one of the most important aromatic heterocycles in pharmaceutical chemistry, characterized by its electron-deficient nature due to the electronegative nitrogen atom. The introduction of a bromine substituent at the 5-position significantly alters the electronic distribution within the pyridine ring, creating opportunities for enhanced intermolecular interactions and improved binding affinity to biological targets. This halogenation strategy reflects contemporary approaches to optimizing drug-target interactions through systematic modification of aromatic systems.
The connectivity between these two heterocyclic systems through the nitrogen atom of the morpholine ring creates a unique pharmacophoric arrangement that combines the hydrogen-bonding capabilities of the morpholine oxygen with the π-electron system of the brominated pyridine. This structural integration positions the compound within the emerging class of biheterocyclic pharmaceuticals that leverage the complementary properties of different heterocyclic scaffolds to achieve enhanced biological activity and selectivity.
Significance in Morpholine Derivative Research
The research significance of this compound extends far beyond its individual structural characteristics, representing a paradigmatic example of how morpholine derivatives continue to drive innovation in pharmaceutical science. Morpholine has emerged as one of the most useful scaffolds for central nervous system drug development due to its optimal balance of lipophilic and hydrophilic properties, reduced basicity compared to other nitrogen-containing heterocycles, and flexible chairlike conformation that allows for precise spatial orientation of pharmacophoric groups. The incorporation of brominated pyridine systems into morpholine frameworks represents a significant advancement in the field's ability to modulate target selectivity and pharmacokinetic properties.
Research into morpholine derivatives has demonstrated that the presence of the morpholine ring can dramatically enhance the pharmacological profile of drug candidates through multiple mechanisms. The oxygen atom within the morpholine ring serves as a hydrogen bond acceptor, while the nitrogen atom can participate in both hydrogen bonding and electrostatic interactions. The relatively electron-deficient nature of the morpholine ring enables favorable hydrophobic interactions with protein binding sites, contributing to enhanced binding affinity and duration of action. These properties have been leveraged in the development of numerous therapeutic agents, including compounds targeting acetylcholinesterase, monoamine oxidase, and various kinase systems.
The specific significance of this compound lies in its potential as a kinase inhibitor platform, where the morpholine ring provides optimal scaffolding for directing the brominated pyridine moiety toward critical binding regions within kinase active sites. Contemporary research has shown that morpholine-containing kinase inhibitors can achieve remarkable selectivity profiles through precise positioning of substituents that complement the unique topography of individual kinase binding pockets. The compound's structural design reflects current understanding of how morpholine derivatives can be optimized for enhanced brain penetration, reduced cytochrome P450 metabolism, and improved safety profiles compared to alternative heterocyclic scaffolds.
The broader research implications of this compound extend to its potential role in addressing current challenges in drug development, particularly the need for highly selective therapeutic agents with favorable pharmacokinetic properties. The morpholine scaffold's demonstrated ability to improve solubility, bioavailability, and central nervous system penetration while maintaining metabolic stability positions compounds like this compound at the forefront of next-generation pharmaceutical development. Current research trajectories suggest that such compounds may serve as valuable tools for investigating complex biological pathways and as lead structures for developing therapeutics targeting previously intractable disease mechanisms.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDDGZGZCXMTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with bromine and a morpholine ring that enhances its biological properties. The structural formula is illustrated below:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and bacterial growth.
- Disruption of DNA Replication : Similar to other thiadiazole derivatives, it may interfere with DNA replication processes, leading to the inhibition of growth in both bacterial and cancer cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Affects key metabolic pathways |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the agar well diffusion method. The compound demonstrated significant inhibition against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Anticancer Properties
Research focused on the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, showing:
- IC50 Values : Ranging from 10 to 20 µM, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine and morpholine rings significantly influence biological activity. For instance:
Scientific Research Applications
The compound 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, drug discovery, and material science.
Basic Information
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 243.1 g/mol
- CAS Number : 200064-11-5
Structure
The compound features a brominated pyridine ring attached to a morpholine structure, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research has shown that derivatives of bromopyridine compounds exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The compound's ability to disrupt bacterial membranes and interfere with metabolic processes has been explored, indicating potential use as an antimicrobial agent .
Drug Discovery Platforms
The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) , which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases. Its unique structure allows it to serve as a linker or ligand in these complexes, enhancing the efficacy of targeted protein degradation strategies .
Material Science
In addition to its biological applications, the compound is being investigated for use in material science. Its properties can be leveraged in the development of novel materials with specific functionalities, such as sensors or catalysts.
Data Table: Comparison of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Below is a comparative table of key compounds structurally related to 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine:
Key Differences and Implications
Halogen Effects
- Bromine vs. In contrast, the dichloropyrimidine analog () exhibits higher reactivity in nucleophilic aromatic substitution, making it suitable for agrochemical intermediates .
- Bromine vs. Fluorine : The fluorophenyl group in ’s compound enhances metabolic stability due to fluorine’s electronegativity, whereas bromine’s larger size may improve binding affinity in certain biological targets .
Morpholine Modifications
Preparation Methods
Synthesis of 2,6-Dimethylmorpholine Core
A foundational step in the preparation is the synthesis of cis-2,6-dimethylmorpholine, which serves as the morpholine scaffold for further functionalization.
The preparation involves reacting appropriate amines with sulfuric acid under controlled conditions to form the morpholine ring.
A critical factor is the simultaneous introduction of the two components (amine and sulfuric acid) into the reaction vessel to optimize yield, differing from prior art where components were added sequentially.
The reaction mixture is stirred during addition, and the mixture is distilled under reduced pressure at bottom temperatures between 50°C and 110°C to remove by-products.
The crude product, containing water, is dried by shaking or stirring with concentrated sodium hydroxide solution (about 50% strength).
The pH is adjusted to approximately 12-14 using dilute sodium hydroxide (10-25%) to facilitate separation and purification.
| Parameter | Value/Condition |
|---|---|
| pH during processing | 12 - 14 |
| Sodium hydroxide concentration | 10-25% for pH adjustment; 50% for drying |
| Distillation temperature (bottom) | 50° to 110°C |
| Addition method | Simultaneous addition of amine and sulfuric acid |
| Stirring | Continuous during addition, no extreme thoroughness required |
This method ensures a high yield of cis-2,6-dimethylmorpholine, which is essential for further coupling with the bromopyridinyl moiety.
Analytical and Purification Techniques
Chromatography: Flash chromatography using silica gel columns is standard for intermediate and final compound purification.
Monitoring: Reaction progress is monitored by LC-MS and thin-layer chromatography (TLC) with UV visualization.
Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, generally aiming for ≥95%.
Drying: Organic phases are dried using sodium hydroxide solutions or other drying agents to remove water content.
Solvent Removal: Rotary evaporation under reduced pressure is employed to concentrate and isolate products.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Formation of 2,6-dimethylmorpholine | Simultaneous addition of amine and sulfuric acid; distillation under reduced pressure | pH 12-14, 50-110°C distillation, drying with NaOH |
| 2. Preparation of bromopyridine intermediate | Bromination or sourcing of 5-bromopyridin-2-yl precursor | Standard halogenation or commercial sourcing |
| 3. Coupling reaction | Cross-coupling (e.g., Buchwald-Hartwig amination) to attach bromopyridinyl group | Pd catalyst, base, inert atmosphere, solvent |
| 4. Purification | Chromatography, extraction, drying, and recrystallization | Flash silica gel chromatography, rotary evaporation |
| 5. Characterization | LC-MS, TLC, HPLC purity check | Target purity ≥95% |
Q & A
What are the optimal synthetic routes for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine?
Level: Basic
Methodological Answer:
The synthesis of this compound involves coupling a bromopyridine derivative with a pre-functionalized morpholine ring. A validated approach includes:
- Step 1: Synthesis of 2,6-dimethylmorpholine via acid-catalyzed cyclization, as described in patents using concentrated sulfuric acid to optimize yield and purity .
- Step 2: Functionalization of 5-bromopyridin-2-yl groups, referencing intermediates like (5-bromopyridin-2-yl)-tributylstannane (CAS 611168-46-8) for cross-coupling reactions .
- Step 3: Purification via column chromatography or recrystallization, with monitoring by TLC or HPLC.
Key challenges include regioselectivity during coupling and minimizing byproducts. Adjusting reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based systems) can improve efficiency.
How can spectroscopic techniques characterize this compound?
Level: Basic
Methodological Answer:
A combination of spectroscopic methods is critical for structural validation:
- ¹H-NMR: Identify proton environments, e.g., methyl groups on morpholine (δ ~1.13 ppm) and pyridine protons (δ ~6.7–8.0 ppm), as seen in analogous bromophenyl compounds .
- IR Spectroscopy: Detect functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) and morpholine ring vibrations (C-O-C at ~1100 cm⁻¹).
- Elemental Analysis: Confirm stoichiometry (e.g., %C, %H, %N deviations <0.3% from theoretical values) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
How can regioselectivity challenges in bromine substitution reactions be addressed?
Level: Advanced
Methodological Answer:
Regioselectivity issues arise in reactions targeting the 5-bromo position on the pyridine ring. Strategies include:
- Computational Modeling: Use density functional theory (DFT) to predict reactive sites based on electron density maps and frontier molecular orbitals.
- Directed Metalation: Employ directing groups (e.g., -NH₂, -SnBu₃) to guide bromination or cross-coupling, as seen in stannane-based intermediates .
- Kinetic vs. Thermodynamic Control: Adjust reaction temperature and time to favor desired products. For example, low temperatures may favor kinetic products with steric hindrance considerations.
What methodologies resolve contradictions in reported biological activities of morpholine derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity data (e.g., antifungal vs. antitumor effects) require systematic validation:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to clarify potency thresholds.
- Structural Analog Comparison: Test derivatives (e.g., 4-(3,6-dichloropyridazin-4-yl)-2,6-dimethylmorpholine) to isolate the role of bromine substitution .
- Mechanistic Profiling: Use kinase assays or protein-binding studies to identify molecular targets, avoiding overreliance on phenotypic screens.
How can computational chemistry predict the reactivity of this compound?
Level: Advanced
Methodological Answer:
Computational tools provide insights into reaction pathways and stability:
- DFT Calculations: Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect on the pyridine ring can be modeled .
- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility in aqueous or lipid environments, relevant for drug design.
- Docking Studies: Map interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related morpholine derivatives .
What safety protocols are recommended for handling this compound?
Level: Basic
Methodological Answer:
While specific safety data for this compound is limited, general guidelines for brominated aromatics and morpholines apply:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation.
- Waste Disposal: Segregate halogenated waste according to EPA protocols. Reference GHS guidelines for analogous compounds (e.g., amorolfine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
